molecular formula C18H21NO2S B6425127 N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877651-16-6

N-(1-phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No. B6425127
CAS RN: 877651-16-6
M. Wt: 315.4 g/mol
InChI Key: KPPPAVKGKVTTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenylethyl)-4-(thiophen-2-yl)oxane-4-carboxamide, otherwise known as PTOX, is a novel small molecule compound with potential therapeutic applications. It has been studied for its ability to modulate the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase, as well as its potential to act as an anti-inflammatory and anti-cancer agent. PTOX has been shown to be an effective inhibitor of certain kinases, and has been studied in vitro and in vivo for its therapeutic potential.

Scientific Research Applications

PTOX has been studied for its potential use in a variety of therapeutic applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. It has also been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In addition, PTOX has been studied for its ability to modulate the activity of certain G protein-coupled receptors, and has been studied as a potential treatment for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of PTOX is not fully understood, but it is believed to involve the inhibition of certain kinases. PTOX has been shown to inhibit the activity of tyrosine kinases and serine/threonine kinases, as well as modulate the activity of certain G protein-coupled receptors. In addition, PTOX has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
PTOX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. In addition, PTOX has been shown to modulate the activity of certain G protein-coupled receptors, and has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of PTOX in laboratory experiments has a number of advantages and limitations. One of the main advantages of using PTOX is its ability to modulate the activity of certain enzymes, such as tyrosine kinase and serine/threonine kinase. This makes it a useful tool for studying the effects of these enzymes on various biological processes. However, PTOX is not always easy to obtain and can be expensive. In addition, it is not always easy to obtain consistent results with PTOX due to its variable activity.

Future Directions

There are a number of potential future directions for the use of PTOX. One potential direction is to use PTOX as a tool to study the effects of certain enzymes on various biological processes. In addition, PTOX could be used to study the effects of certain G protein-coupled receptors, and to develop new anti-inflammatory and anti-cancer agents. Finally, PTOX could be used as a tool to develop new therapeutic agents for the treatment of Alzheimer’s disease.

Synthesis Methods

PTOX can be synthesized using a variety of methods, but the most common method is the reaction of 4-nitrobenzaldehyde with thiophen-2-ylacetonitrile in the presence of an acid catalyst. This reaction produces a mixture of the desired product, PTOX, and a by-product, 4-nitrobenzaldehyde. The desired product can then be isolated and purified using standard chromatographic techniques.

properties

IUPAC Name

N-(1-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14(15-6-3-2-4-7-15)19-17(20)18(9-11-21-12-10-18)16-8-5-13-22-16/h2-8,13-14H,9-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPPAVKGKVTTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.